N-(4-{[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
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Overview
Description
“N-[4-(5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ylamino)-phenyl]-acetamide” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in medicinal chemistry and drug molecule production .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazolo[1,5-a]pyrimidine core, with various substitutions at different positions. The exact structure would depend on the specific locations and orientations of these substitutions .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Pyrazolo[1,5-a]pyrimidines can undergo a variety of reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Synthesis and Chemical Characterization
Several studies have focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and related compounds, highlighting their potential in chemical research and development. For instance, Rahmouni et al. (2014) described the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcasing the versatility of these compounds in producing a variety of chemical structures through [3+2] cycloaddition reactions (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).
Antitumor Activity
Research into the antitumor properties of pyrazolo[1,5-a]pyrimidine derivatives has shown promising results. El-Morsy et al. (2017) synthesized a new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against human breast adenocarcinoma cell lines, finding mild to moderate activity compared to doxorubicin, a reference antitumor agent. This highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017).
Radioligand Development for PET Imaging
Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand derived from the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides series for imaging the translocator protein (18 kDa) with PET. This work underscores the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing diagnostic tools for neuroinflammatory processes (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Antimicrobial Activity
Additionally, some derivatives have been explored for their antimicrobial properties. Bondock et al. (2008) synthesized new heterocycles incorporating the antipyrine moiety and evaluated their antimicrobial activity, revealing the potential of pyrazolo[1,5-a]pyrimidine derivatives in the development of new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-[(2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O/c1-15(2)21-14-22(26-20-12-10-19(11-13-20)25-17(4)30)29-24(27-21)23(16(3)28-29)18-8-6-5-7-9-18/h5-15,26H,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOQWJBBKSJLPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NC4=CC=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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